molecular formula C10H16N2O B13343280 (4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B13343280
M. Wt: 180.25 g/mol
InChI Key: KURQIYYKXZDHII-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of hydroximinoyl chlorides and iodinated terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit GABA uptake, which enhances GABAergic neurotransmission and exerts anticonvulsant effects . The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit GABA uptake and cross the blood-brain barrier makes it particularly valuable in neurological research and potential therapeutic applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-6-3-7(2)10-8(5-11)12-13-9(10)4-6/h6-7H,3-5,11H2,1-2H3

InChI Key

KURQIYYKXZDHII-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)ON=C2CN)C

Origin of Product

United States

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